molecular formula C19H25N3O3S B11043547 1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-(butan-2-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11043547
M. Wt: 375.5 g/mol
InChI Key: SNZRELUPWSLKPL-UHFFFAOYSA-N
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Description

1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazolo[3,4-e][1,4]thiazepine core

Preparation Methods

The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

    Cyclization to form the thiazepine ring: This involves the reaction of the pyrazole derivative with a thioamide under acidic conditions.

    Introduction of the butan-2-yl and propoxyphenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar compounds to 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo[3,4-e][1,4]thiazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example:

    1-(METHYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: This compound has a methyl group instead of a butan-2-yl group, which may alter its biological activity.

    1-(ETHYL)-3-HYDROXY-4-(4-ETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE: The ethyl and ethoxy groups may provide different pharmacokinetic properties compared to the butan-2-yl and propoxyphenyl groups.

The uniqueness of 1-(BUTAN-2-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-butan-2-yl-4-(4-propoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H25N3O3S/c1-4-10-25-14-8-6-13(7-9-14)17-16-18(20-15(23)11-26-17)22(12(3)5-2)21-19(16)24/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

SNZRELUPWSLKPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(C)CC

Origin of Product

United States

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